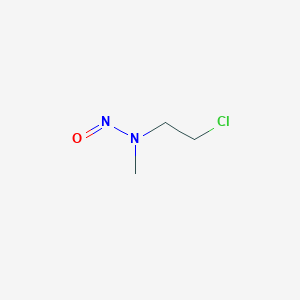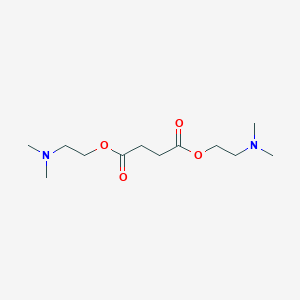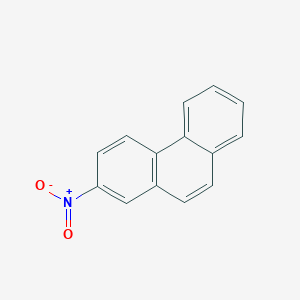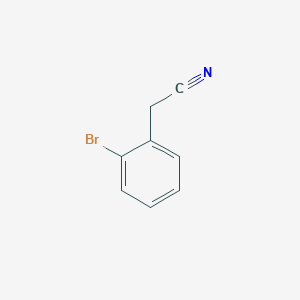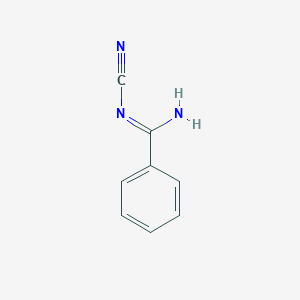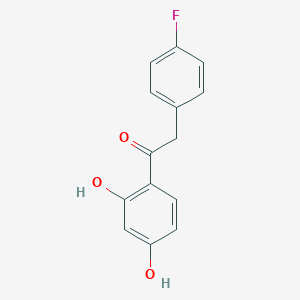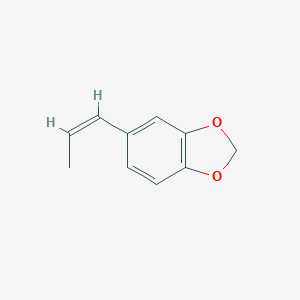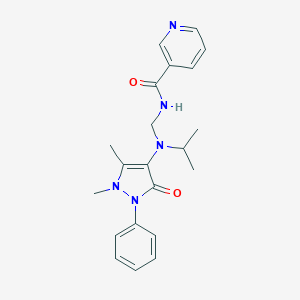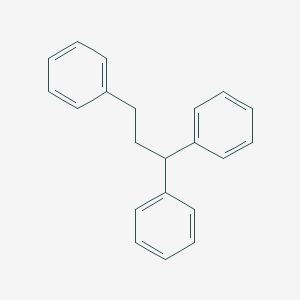
1,1,3-Triphenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triphenylpropane is a compound that belongs to the class of organic compounds known as triarylmethanes. It is a colorless crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and benzene. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,1,3-Triphenylpropane is not fully understood. However, it is believed to act as a radical scavenger and an antioxidant. It has been shown to inhibit lipid peroxidation, which is a process that damages cell membranes and can lead to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that it can reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1,3-Triphenylpropane in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily purified by recrystallization. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also a relatively expensive compound compared to other organic compounds.
Future Directions
There are several future directions for research on 1,1,3-Triphenylpropane. One direction is to investigate its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its efficacy in vivo. Another direction is to explore its potential as a precursor for the synthesis of MOFs with improved properties such as higher surface area and better stability. Additionally, more studies are needed to investigate its potential as a neuroprotective agent and its effects on cognitive function in animal models of neurodegenerative diseases.
Synthesis Methods
The synthesis of 1,1,3-Triphenylpropane can be achieved by the reaction of benzaldehyde with acetophenone in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a condensation reaction between the carbonyl group of the acetophenone and the aldehyde group of the benzaldehyde. The resulting product is this compound, which can be purified by recrystallization.
Scientific Research Applications
1,1,3-Triphenylpropane has been extensively studied for its potential applications in various fields such as chemistry, materials science, and medicine. In chemistry, it has been used as a starting material for the synthesis of other organic compounds. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation, catalysis, and drug delivery.
properties
CAS RN |
19120-39-9 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,3-diphenylpropylbenzene |
InChI |
InChI=1S/C21H20/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI Key |
NNUULSMRBTWJKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
19120-39-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



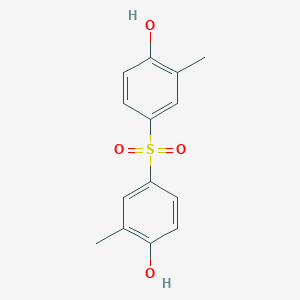
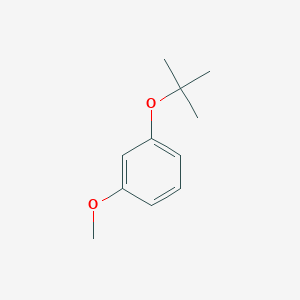
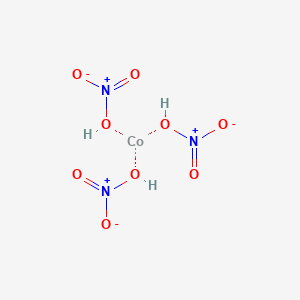
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
